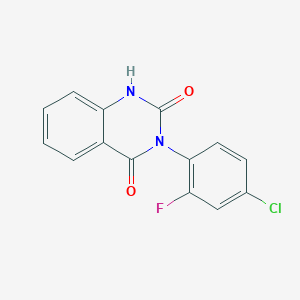

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

557064-58-1 |

|---|---|

Molecular Formula |

C14H8ClFN2O2 |

Molecular Weight |

290.67 g/mol |

IUPAC Name |

3-(4-chloro-2-fluorophenyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C14H8ClFN2O2/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |

InChI Key |

BNKIUBBSHXZZAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=C(C=C(C=C3)Cl)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

-

Formation of Urea Intermediate :

Anthranilic acid (2-aminobenzoic acid) reacts with 4-chloro-2-fluorophenyl isocyanate in an aprotic solvent (e.g., ethyl acetate or tetrahydrofuran) at 50–65°C. The nucleophilic amine group of anthranilic acid attacks the electrophilic carbon of the isocyanate, forming a urea intermediate. -

Acid-Catalyzed Cyclization :

Concentrated sulfuric acid is introduced to the reaction mixture, facilitating intramolecular cyclization via dehydration. This step forms the quinazoline-2,4-dione core.

-

Reagents : 5-fluoroanthranilic acid (31 g), 4-chloro-2-fluorophenyl isocyanate (37.6 g), ethyl acetate (280 mL), H₂SO₄ (39.5 g).

-

Conditions : Reflux at 65°C for 2 hours, followed by H₂SO₄ addition and further reflux for 4.5 hours.

-

Yield : ~90% with >98% purity.

Table 1: Optimization Parameters for Anthranilic Acid Route

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–70°C | Higher temperatures accelerate cyclization but risk decomposition |

| Acid Concentration | 0.5–3 mol equivalents | Excess acid improves cyclization efficiency |

| Solvent | Ethyl acetate/THF | Polar aprotic solvents enhance intermediate solubility |

One-Pot Multi-Step Synthesis via Chlorination and Amination

A one-pot strategy, adapted from US6664390B2 , streamlines the synthesis by combining chlorination, amination, and alkoxylation steps. While originally developed for EGFR inhibitors, this approach is adaptable to 3-(4-chloro-2-fluorophenyl)quinazoline-2,4-dione by modifying the aniline reactant.

Key Steps

-

Chlorination of Quinazolinone :

7-Fluoro-6-nitroquinazolin-4(3H)-one is treated with thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF) to form 4-chloro-7-fluoro-6-nitroquinazoline. -

Amination with 4-Chloro-2-Fluoroaniline :

The chlorinated intermediate reacts with 4-chloro-2-fluoroaniline in tetrahydrofuran (THF)/tert-butanol, yielding 4-(4-chloro-2-fluoroanilino)-7-fluoro-6-nitroquinazoline. -

Cyclization and Reduction :

Subsequent treatment with potassium tert-butoxide induces cyclization, followed by hydrogenation over Raney nickel to reduce nitro groups to amines.

Advantages :

-

Eliminates intermediate isolation, reducing purification steps.

Challenges :

-

Requires precise stoichiometry to avoid byproducts.

-

Thionyl chloride must be rigorously removed via azeotropic distillation with toluene.

Cyclization Using Isatoic Anhydride and Amine Derivatives

PMC10142796 highlights an alternative route using isatoic anhydride, a cyclic carbamate, which reacts with amines to form urea precursors.

Procedure

-

Urea Formation :

Isatoic anhydride reacts with 4-chloro-2-fluoroaniline in dichloromethane (DCM) at room temperature, forming 2-(4-chloro-2-fluorophenylureido)benzoic acid. -

Base-Mediated Cyclization :

Treatment with sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) induces cyclization to the quinazoline-dione.

Yield : 75–85% with moderate purity (90–95%).

Table 2: Comparison of Cyclization Agents

| Agent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| NaH | 0°C | 2 | 82 |

| K₂CO₃ | RT | 12 | 75 |

| DBU | 50°C | 6 | 80 |

Acid-Catalyzed Cyclization of Urea Intermediates

This method, derived from classical quinazoline synthesis, involves heating 2-(4-chloro-2-fluorophenylureido)benzoic acid in polyphosphoric acid (PPA) at 120–150°C.

Optimization Insights

-

Acid Choice : Polyphosphoric acid outperforms H₂SO₄ or HCl in minimizing side reactions.

-

Reaction Time : Prolonged heating (>6 hours) improves cyclization but risks decomposition.

Yield : 70–78% with ~90% purity.

Comparative Analysis of Methods

Table 3: Synthesis Method Comparison

Chemical Reactions Analysis

Quinazoline Core Formation

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. For example, methyl anthranilate undergoes condensation with 1,1′-carbonyldiimidazole (CDI) to form an intermediate, which cyclizes under basic conditions to yield the quinazoline-dione core .

Optimization with DMAP Catalysis

4-Dimethylaminopyridine (DMAP) significantly enhances reaction efficiency in one-pot syntheses. For instance, microwave-assisted reactions with (Boc)₂O in acetonitrile achieve yields up to 92% under DMAP catalysis .

Reactivity of Functional Groups

The compound’s reactivity is influenced by its electron-withdrawing substituents (Cl, F) and the quinazoline-dione core:

Electrophilic Substitution

The electron-deficient quinazoline ring directs electrophiles to the 6- and 8-positions. Halogenation (e.g., bromination) occurs selectively at these sites under mild conditions.

Nucleophilic Attack

The 2,4-dione moiety undergoes nucleophilic addition at the carbonyl groups. For example, hydrazine reacts with the dione to form hydrazide derivatives, which are precursors for bioactive heterocycles like oxadiazoles .

Metal Coordination

The carbonyl and aromatic nitrogen atoms act as chelation sites for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in metalloenzyme inhibition .

Catalytic and Solvent Effects

Reaction conditions critically impact yield and selectivity:

| Condition | Catalyst | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Microwave, 150°C | DMAP | CH₃CN | 92 | |

| Room temperature, 12 h | None | CH₃CN | 33 | |

| Reflux, 12 h | K₂CO₃ | DMF | 79 |

-

DMAP accelerates carbamate formation and cyclization via intermediate stabilization .

-

Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility of intermediates .

Derivitization and Bioactive Analogues

The compound serves as a scaffold for antimicrobial agents. Key derivatives include:

-

Oxadiazole hybrids : Synthesized via cyclization with thiosemicarbazides, showing MIC values of 70–80 µg/mL against Staphylococcus aureus .

-

Metal-chelating derivatives : 3-Hydroxyquinazoline-diones with enhanced antibacterial activity due to Mg²⁺/Ca²⁺ ion coordination .

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with the dione ring undergoing retro-Diels-Alder fragmentation. Hydrolytic stability studies in acidic/basic media show gradual ring-opening to anthranilic acid derivatives .

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Target Compound :

The benzooxazine core enhances BBB penetration, making NSC777205 suitable for neurological targets, whereas the quinazoline core prioritizes kinase inhibition .

Pyrimidine-dione and Other Heterocyclic Analogues

- Pyrimidine-dione Herbicides (e.g., Compound 15a in ): Feature a pyrimidine-dione core with a 4-chloro-2-fluorophenyl group but are tailored for herbicidal activity, highlighting how core structure dictates therapeutic application .

- Triazole-substituted Quinazolinones (e.g., quinconazole): Used as pesticides, these derivatives replace halogens with triazole groups, underscoring the impact of substituents on biological function .

Pharmacokinetic and Toxicity Profiles

Biological Activity

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities. This compound features a quinazoline core with halogen substituents that enhance its potential applications in medicinal chemistry. The compound's molecular formula is C₁₃H₈ClF N₃O₂, indicating the presence of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms.

The chemical reactivity of this compound is characterized by its interactions with nucleophiles and electrophiles. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the quinazoline ring. Additionally, it participates in cyclization reactions under specific conditions.

Kinase Inhibition

Research indicates that this compound exhibits significant activity as an inhibitor of various kinases:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor plays a critical role in angiogenesis and cancer progression. The compound has shown promising results in inhibiting cell proliferation in cancer cell lines.

- c-Met Tyrosine Kinase : Inhibition of this kinase is crucial for targeting cancer metastasis.

Table 1: Summary of Biological Activities

| Target Kinase | Activity Description |

|---|---|

| VEGFR-2 | Inhibitor; significant impact on angiogenesis |

| c-Met | Inhibitor; affects cancer cell proliferation |

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest potential antiviral activity against specific viruses. A related study on quinazoline derivatives highlighted their effectiveness against vaccinia and adenovirus, suggesting a broader antiviral potential for compounds within this class.

Table 2: Antiviral Activity of Quinazoline Derivatives

| Compound | Virus Target | EC50 (μM) | Reference Drug EC50 (μM) |

|---|---|---|---|

| 24b11 | Vaccinia | 1.7 | Cidofovir (25) |

| 24b13 | Adenovirus-2 | 6.2 | Reference drugs varied |

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be significantly influenced by their structural features. Notably:

- The presence of halogen atoms (chlorine and fluorine) enhances binding affinity to target proteins.

- Molecular docking studies have shown that the compound effectively binds to active sites of kinases through hydrogen bonds and hydrophobic interactions.

Table 3: SAR Insights for Quinazoline Derivatives

| Structural Feature | Impact on Activity |

|---|---|

| Halogen Substituents | Increased potency against kinases |

| Quinazoline Core | Essential for biological activity |

Case Studies

Several studies have evaluated the biological activity of quinazoline derivatives:

- In Vitro Studies : Demonstrated that this compound inhibits cell proliferation in various cancer cell lines.

- Molecular Docking : Showed effective binding to VEGFR-2 and c-Met with favorable interaction profiles.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinazoline-dione core and substituent positions. For example, aromatic protons in the 4-chloro-2-fluorophenyl group appear as distinct doublets in the δ 7.2–7.8 ppm range.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 317.05 for C₁₄H₈ClFN₂O₂).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

- HPLC-PDA : Assesses purity (>98%) and detects trace impurities like uncyclized intermediates.

What pharmacological activities have been reported for quinazoline-2,4-dione derivatives, and how might this compound be evaluated?

Basic Research Focus

Quinazoline-diones exhibit anti-inflammatory, analgesic, and antimicrobial properties. For example, 3-phenyl derivatives showed IC₅₀ values of 12–18 μM in COX-2 inhibition assays . To evaluate the target compound:

- In vitro assays : Test cytotoxicity (MTT assay), COX-1/2 inhibition, or antibacterial activity (MIC against S. aureus and E. coli).

- Structure-activity relationship (SAR) : Compare substituent effects; the 4-chloro-2-fluorophenyl group may enhance lipophilicity and membrane penetration.

How can contradictory data in synthesis or bioactivity studies be resolved?

Advanced Research Focus

Contradictions often arise from varying reaction conditions or assay protocols. For instance, microwave vs. conventional heating may yield different polymorphs affecting bioactivity . To resolve discrepancies:

- Reproducibility checks : Standardize solvents, catalysts, and temperature profiles.

- Crystallographic analysis : Compare polymorph structures (e.g., Form I vs. Form II) using XRD .

- Meta-analysis : Review literature for trends, such as electron-withdrawing groups (e.g., -Cl, -F) correlating with enhanced anti-inflammatory activity.

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers or moisture .

How do structural modifications to the quinazoline-dione core influence bioactivity?

Q. Advanced Research Focus

- Electron-withdrawing groups : The 4-chloro-2-fluorophenyl substituent enhances metabolic stability and target binding affinity compared to unsubstituted analogs .

- Ring saturation : Dihydroquinazoline-diones (e.g., 2,3-dihydro derivatives) show reduced cytotoxicity but maintained anti-inflammatory activity .

- Hybrid structures : Combining quinazoline-diones with triazole or pyrazole moieties (as seen in related compounds) can broaden antimicrobial spectra .

What computational methods are used to predict the reactivity or bioactivity of this compound?

Q. Advanced Research Focus

- DFT calculations : Predict electrophilic/nucleophilic sites for substitution reactions (e.g., Fukui indices).

- Molecular docking : Simulate binding to targets like COX-2 (PDB ID: 5KIR) to prioritize synthetic analogs .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.8, indicating moderate blood-brain barrier penetration).

Can green chemistry principles be applied to synthesize this compound?

Advanced Research Focus

Yes, via:

- CO₂ utilization : Replace phosgene with CO₂ as a carbonyl source under catalytic conditions (e.g., using DBU as a base) .

- Solvent-free reactions : Mechanochemical grinding (e.g., ball milling) reduces waste and energy use.

- Biocatalysis : Lipases or esterases can catalyze cyclization steps under mild conditions (pH 7–8, 25–40°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.